molecular formula C22H38N4O5S B016543 N-Biotinylcaproylaminocaproic Acid CAS No. 89889-51-0

N-Biotinylcaproylaminocaproic Acid

Cat. No. B016543
CAS RN: 89889-51-0
M. Wt: 470.6 g/mol
InChI Key: SRKRKWYAHKIBEW-FIKGOQFSSA-N
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Description

N-Biotinylcaproylaminocaproic Acid is a biotin derivative designed for specific scientific applications, such as the development of antibodies against biotin and the efficient biotinylation of peptides and oligonucleotides. Its design incorporates a "long-arm" spacer to enhance its interaction with target molecules or surfaces, making it particularly useful in biochemistry and molecular biology for labeling and detection purposes.

Synthesis Analysis

The synthesis of biotin derivatives, including N-Biotinylcaproylaminocaproic Acid, often involves solid-phase chemistry to improve yield and purity. One method involves conjugating biotin–aminocaproic acid–lysine (BAL) to a carrier protein for immunization purposes, utilizing a solid-phase strategy that simplifies the experimental procedure and eliminates the need for intermediate purification steps (Papasarantos et al., 2010). Another approach includes the synthesis of biotin linkers with activated triple bond donors for efficient biotinylation, showcasing the versatility of biotin derivatives in conjugation reactions (Jezowska et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, 6-Aminocaproic acid, suggests that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water and seek medical attention .

Mechanism of Action

Target of Action

N-Biotinylcaproylaminocaproic Acid, also known as Biotin-C5-amino-C5-amino, is a derivative of the amino acid lysine . Its primary target is plasminogen , a protein that plays a crucial role in the fibrinolytic system . Plasminogen activators, which have fibrinolytic properties, are inhibited by this compound .

Mode of Action

The compound works by binding reversibly to the kringle domain of plasminogen . This binding blocks the interaction of plasminogen with fibrin, preventing its activation to plasmin . As a result, fibrinolysis, the process of breaking down fibrin clots, is inhibited .

Biochemical Pathways

The primary biochemical pathway affected by N-Biotinylcaproylaminocaproic Acid is the fibrinolytic pathway. By inhibiting the activation of plasminogen to plasmin, the compound prevents the degradation of fibrin, a protein that forms a mesh-like structure in blood clots . The downstream effect of this action is the stabilization of blood clots and a reduction in bleeding.

Pharmacokinetics

ε-Aminocaproic acid is known to be widely distributed through intravascular and extravascular compartments . It is minimally metabolized in the liver and primarily excreted in the urine . The clearance of ε-aminocaproic acid is reduced in neonates compared to older children and adults .

Result of Action

The primary molecular effect of N-Biotinylcaproylaminocaproic Acid’s action is the inhibition of fibrinolysis. This results in the stabilization of fibrin clots and a reduction in bleeding. On a cellular level, this can lead to the prevention of excessive postoperative bleeding .

Action Environment

The action, efficacy, and stability of N-Biotinylcaproylaminocaproic Acid can be influenced by various environmental factors. For instance, the compound is sensitive to light, moisture, and heat . Therefore, it should be stored under inert gas at a temperature of -20°C

properties

IUPAC Name

6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N4O5S/c27-18(23-14-8-2-4-12-20(29)30)10-3-1-7-13-24-19(28)11-6-5-9-17-21-16(15-32-17)25-22(31)26-21/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t16-,17-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKRKWYAHKIBEW-FIKGOQFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628670
Record name 6-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Biotinylcaproylaminocaproic Acid

CAS RN

89889-51-0
Record name 6-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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